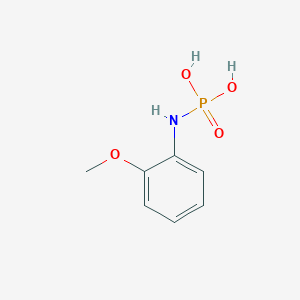![molecular formula C24H26N4O2 B14351597 N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide CAS No. 96234-78-5](/img/structure/B14351597.png)
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide typically involves the reaction between tryptamine and a suitable butanediamide precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the tryptamine and the butanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound’s indole moieties are known to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is largely dependent on its interaction with biological targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but with a different linker and additional functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic moiety attached to the indole ring.
Uniqueness
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is unique due to its symmetrical structure with two indole moieties connected by a butanediamide linker. This structure allows for potential interactions with multiple biological targets simultaneously, enhancing its biological activity and making it a valuable compound for further research.
Properties
CAS No. |
96234-78-5 |
|---|---|
Molecular Formula |
C24H26N4O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-13-11-17-15-27-21-7-3-1-5-19(17)21)9-10-24(30)26-14-12-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30) |
InChI Key |
DUSPZGXAJJHBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

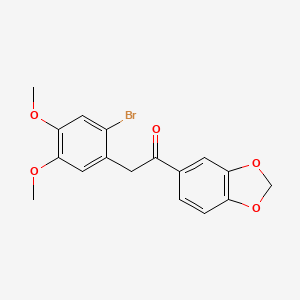
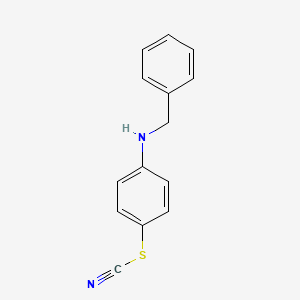
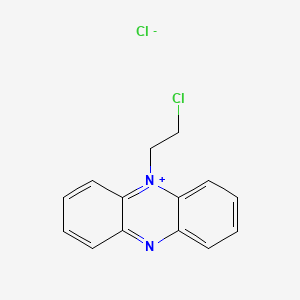
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
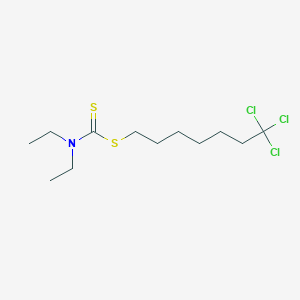

![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
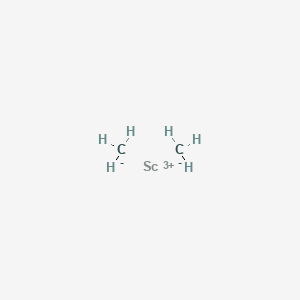
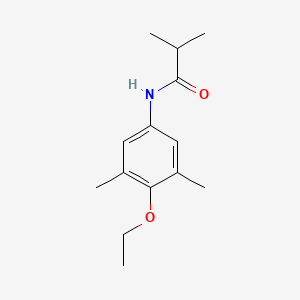
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
